N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16215715
InChI: InChI=1S/C14H19F3N2/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h6-8,10,19H,1-5,9,18H2
SMILES:
Molecular Formula: C14H19F3N2
Molecular Weight: 272.31 g/mol

N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine

CAS No.:

Cat. No.: VC16215715

Molecular Formula: C14H19F3N2

Molecular Weight: 272.31 g/mol

* For research use only. Not for human or veterinary use.

N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine -

Specification

Molecular Formula C14H19F3N2
Molecular Weight 272.31 g/mol
IUPAC Name 1-N-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine
Standard InChI InChI=1S/C14H19F3N2/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h6-8,10,19H,1-5,9,18H2
Standard InChI Key ZRPJPIMPKWNQEA-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)CNC2=C(C=C(C=C2)C(F)(F)F)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N1-(Cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine is systematically named according to IUPAC rules as 1-N-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine. Its molecular structure (Figure 1) features:

  • A benzene ring with two amine groups at positions 1 and 2.

  • A trifluoromethyl (-CF3_3) substituent at position 4.

  • A cyclohexylmethyl group attached to the N1 amine.

The compound’s stereochemistry and conformational flexibility are influenced by the cyclohexylmethyl group, which introduces steric bulk and modulates solubility.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC14H19F3N2\text{C}_{14}\text{H}_{19}\text{F}_3\text{N}_2
Molecular Weight272.31 g/mol
IUPAC Name1-N-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine
Canonical SMILESC1CCC(CC1)CNC2=C(C=C(C=C2)C(F)(F)F)N
InChIKeyZRPJPIMPKWNQEA-UHFFFAOYSA-N

Spectroscopic and Computational Data

The compound’s InChI (International Chemical Identifier) and SMILES notations provide unambiguous representations of its connectivity and stereochemistry. Computational models predict a planar benzene ring with the -CF3_3 group inducing electron-withdrawing effects, polarizing the aromatic system . Nuclear magnetic resonance (NMR) studies of analogous trifluoromethylated diamines reveal distinct 19F^{19}\text{F} signals near -60 ppm, characteristic of -CF3_3 groups .

Synthesis and Optimization

Synthetic Pathways

The synthesis of N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine involves multi-step reactions, typically beginning with the functionalization of benzene-1,2-diamine precursors. A representative route includes:

  • Nitration and Reduction: Introduction of nitro groups followed by reduction to yield the diamine backbone.

  • Trifluoromethylation: Installation of the -CF3_3 group via nucleophilic substitution using fluoroform (HCF3_3) under basic conditions .

  • Alkylation: Attachment of the cyclohexylmethyl group to the N1 amine using cyclohexylmethyl bromide or similar electrophiles.

Recent advances leverage continuous flow reactors to enhance yield and purity, particularly for trifluoromethylation steps, which require precise temperature control (-40°C) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
TrifluoromethylationHCF3_3, KHMDS, triglyme, −40°C75–92%
AlkylationCyclohexylmethyl bromide, K2_2CO3_3, DMF68%

Challenges in Industrial Production

Scalability remains a hurdle due to the high cost of fluoroform and the need for cryogenic conditions during trifluoromethylation . Catalytic methods using transition metals (e.g., Cu or Pd) are under investigation to improve atom economy .

CompoundSubstituentMolecular WeightBioactivity
N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine Phenylethyl280.29 g/molMT2 selectivity
N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamineCyclohexylmethyl272.31 g/molImproved solubility

The cyclohexylmethyl variant’s lipophilic balance may enhance blood-brain barrier penetration, making it a candidate for central nervous system (CNS) therapeutics .

Applications in Materials Science

Fluorinated Polymers and Coatings

The -CF3_3 group’s electronegativity and chemical inertness contribute to:

  • Hydrophobic surfaces: Useful in water-repellent coatings.

  • Thermal stability: Incorporation into high-performance polymers for aerospace applications .

Analytical Chemistry

As a fluorescent probe, the diamine’s conjugated system can be functionalized with fluorophores for detecting metal ions or biomolecules .

Future Directions and Challenges

Unresolved Research Questions

  • Structure-activity relationships: Systematic studies to correlate substituent size/position with receptor affinity.

  • Toxicological profiles: Long-term safety assessments for pharmaceutical use.

Sustainable Synthesis

Efforts to replace fluoroform with less environmentally damaging trifluoromethyl sources (e.g., CF3_3SiMe3_3) are critical to aligning with green chemistry principles .

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